1H-Indole-3-acetyl chloride

Catalog No.
S3430615
CAS No.
50720-05-3
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-acetyl chloride

CAS Number

50720-05-3

Product Name

1H-Indole-3-acetyl chloride

IUPAC Name

2-(1H-indol-3-yl)acetyl chloride

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2

InChI Key

LTHMRIBEZUPRKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl

1H-Indole-3-acetyl chloride is a highly reactive, pre-activated acylating agent and essential building block utilized in the synthesis of complex indole alkaloids, pharmaceutical intermediates, and plant growth regulator conjugates [1]. By featuring an acyl chloride functional group directly attached to the indole-3-acetic acid core, this compound bypasses the need for in situ activation. It is primarily procured for its exceptional electrophilicity, enabling rapid, high-yielding amidation, esterification, and heterocycle ring-closure reactions. In procurement contexts, it is prioritized over its free acid counterpart to streamline synthetic routes, eliminate coupling-reagent byproducts, and achieve transformations that demand a highly potent electrophile.

Substituting 1H-Indole-3-acetyl chloride with the more common and stable Indole-3-acetic acid (IAA) or its alkyl esters introduces significant process liabilities. Utilizing the free acid requires the addition of stoichiometric coupling agents (such as DCC, EDC, or HATU), which generate persistent urea byproducts that severely complicate the downstream purification of polar pharmaceutical intermediates [1]. Attempting to activate IAA in situ with chlorinating agents can lead to side reactions, including the degradation or unintended electrophilic substitution of the electron-rich indole ring. Furthermore, for demanding cyclization reactions—such as the formation of 1,2,4-oxadiazoles in marine alkaloid synthesis—ester derivatives are insufficiently electrophilic, leading to drastically reduced yields or complete reaction failure without massive stoichiometric excess [2]. Procuring the pre-formed acid chloride ensures immediate, clean reactivity and avoids these costly bottlenecks.

Yield in Complex Heterocycle Ring Closure (1,2,4-Oxadiazoles)

In the total synthesis of the cytotoxic marine alkaloids Phidianidines A and B, the choice of acylating agent is critical for the formation of the central 1,2,4-oxadiazole ring. Utilizing 1H-Indole-3-acetyl chloride to couple with N-5-azidopentyl-N'-hydroxyguanidine achieves a 61–63% yield of the critical 3-amino-1,2,4-oxadiazole intermediate, enabling a 19% overall yield for the natural products [1]. In stark contrast, attempting this coupling with the corresponding ester (ethyl indole-3-acetate) yields only 0–30% under standard conditions, lacking the necessary electrophilicity for efficient ring closure [1].

Evidence DimensionYield of 3-amino-1,2,4-oxadiazole intermediate
Target Compound Data61–63% yield
Comparator Or BaselineEthyl indole-3-acetate (Ester baseline): 0–30% yield
Quantified DifferenceMore than double the yield; enables successful convergent synthesis
ConditionsCoupling with hydroxyguanidine followed by thermal cyclization

For process chemists and researchers synthesizing complex indole-containing heterocycles, procuring the acid chloride is mandatory to achieve viable yields in demanding ring-closure steps.

Elimination of Coupling Reagent Byproducts in Amidation

When synthesizing indole-3-acetamide derivatives or amino acid conjugates (e.g., IAA-aspartate), using the free Indole-3-acetic acid requires coupling agents like DCC, which generate stoichiometric amounts of dicyclohexylurea [1]. This byproduct is notoriously difficult to separate from polar indole derivatives. Procuring 1H-Indole-3-acetyl chloride allows for direct, base-mediated amidation, achieving quantitative conversion while completely eliminating urea-based byproducts .

Evidence DimensionStoichiometric coupling byproduct generation
Target Compound Data0% urea byproduct formation (direct acylation)
Comparator Or BaselineIndole-3-acetic acid + DCC: 1 equivalent of dicyclohexylurea per amide bond
Quantified DifferenceComplete elimination of coupling-related purification bottlenecks
ConditionsStandard amide bond formation with primary/secondary amines

Eliminating coupling agents drastically reduces purification complexity and solvent waste, making the acid chloride the superior choice for scalable pharmaceutical manufacturing.

Direct Precursor Suitability for Phosphonate and Cross-Coupling Reactions

1H-Indole-3-acetyl chloride possesses the requisite electrophilicity to undergo direct Arbuzov reactions with trialkyl phosphites, successfully yielding keto-phosphonate intermediates (e.g., in 56% yield) necessary for synthesizing phosphonic acid analogs of tryptophan [1]. Furthermore, it serves as a direct substrate for transition-metal-catalyzed cross-couplings and Friedel-Crafts acylations . Indole-3-acetic acid is entirely unreactive in these pathways without prior activation, necessitating additional synthetic steps.

Evidence DimensionDirect reactivity in Arbuzov and cross-coupling pathways
Target Compound DataDirectly reactive (e.g., 56% yield for keto-phosphonates)
Comparator Or BaselineIndole-3-acetic acid: 0% yield (unreactive without in situ activation)
Quantified DifferenceEliminates one full synthetic step and avoids in situ activation side reactions
ConditionsReaction with triethyl phosphite or transition-metal catalysts

Procuring the pre-activated chloride expands the available synthetic space, enabling direct access to phosphorus-containing analogs and polycyclic architectures.

Total Synthesis of 1,2,4-Oxadiazole Marine Alkaloids

1H-Indole-3-acetyl chloride is the optimal precursor for synthesizing complex natural products like Phidianidines A and B. Its superior electrophilicity ensures high-yielding coupling with hydroxyguanidines and subsequent ring closure, outperforming ester alternatives that fail to cyclize efficiently [1].

Scalable Manufacturing of Indole-Based Pharmaceutical Intermediates

In the industrial synthesis of indomethacin analogs, lindolin derivatives, and other therapeutic amides, this compound is procured to bypass the use of carbodiimide coupling agents. This eliminates the generation of difficult-to-remove urea byproducts, streamlining downstream purification workflows [2].

Synthesis of Unnatural Amino Acids and Phosphonic Analogs

The acid chloride is directly utilized in Arbuzov reactions with trialkyl phosphites to generate keto-phosphonates. This pathway is essential for developing phosphonic acid analogs of tryptophan, which serve as enzyme inhibitors and biological probes [3].

Production of High-Purity Plant Growth Regulator Conjugates

For agricultural research and formulation, 1H-Indole-3-acetyl chloride is used to synthesize well-defined IAA-amino acid conjugates (such as IAA-aspartate). The pre-activated chloride ensures clean conjugation without the interference or degradation risks associated with in situ activation of the free acid [4].

XLogP3

2.4

Dates

Last modified: 08-19-2023

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